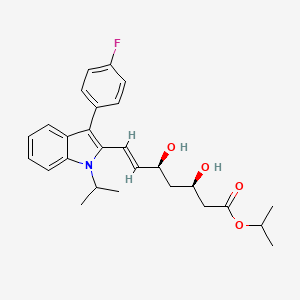
2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate is a complex ester compound with the molecular formula C37H70O6 It is a derivative of glycerol, where two of the hydroxyl groups are esterified with tetradecanoic acid (myristic acid) and the remaining hydroxyl group is esterified with dodecanoic acid (lauric acid)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate typically involves the esterification of glycerol with dodecanoic acid and tetradecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of immobilized catalysts on solid supports can enhance the efficiency and selectivity of the esterification process. Additionally, the reaction can be carried out under reduced pressure to facilitate the removal of water and improve the yield of the desired ester.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield glycerol, dodecanoic acid, and tetradecanoic acid.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols or acids, often catalyzed by bases or enzymes.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Transesterification: Catalyzed by sodium methoxide or lipase enzymes, often performed at temperatures ranging from 50-100°C.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Glycerol, dodecanoic acid, and tetradecanoic acid.
Transesterification: New esters depending on the alcohol or acid used.
Oxidation: Carboxylic acids and aldehydes derived from the original ester groups.
Aplicaciones Científicas De Investigación
2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a substrate for lipase enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of biodegradable lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate involves its interaction with enzymes such as lipases, which catalyze the hydrolysis of ester bonds. The compound can also interact with cell membranes, affecting their fluidity and permeability. The molecular targets include esterases and other enzymes involved in lipid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2-(Decanoyloxy)propane-1,3-diyl dioctanoate: Similar structure but with shorter fatty acid chains.
2-(Acetoxymethoxy)-1,3-propanediyl diacetate: Another glycerol derivative with different ester groups.
(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate: A phosphatidylethanolamine derivative with similar ester groups.
Uniqueness
2-(Dodecanoyloxy)propane-1,3-diyl ditetradecanoate is unique due to its specific combination of dodecanoic and tetradecanoic acid ester groups, which confer distinct physical and chemical properties. Its longer fatty acid chains provide enhanced hydrophobicity and stability compared to similar compounds with shorter chains.
Propiedades
Fórmula molecular |
C43H82O6 |
|---|---|
Peso molecular |
695.1 g/mol |
Nombre IUPAC |
(2-dodecanoyloxy-3-tetradecanoyloxypropyl) tetradecanoate |
InChI |
InChI=1S/C43H82O6/c1-4-7-10-13-16-19-21-24-26-29-32-35-41(44)47-38-40(49-43(46)37-34-31-28-23-18-15-12-9-6-3)39-48-42(45)36-33-30-27-25-22-20-17-14-11-8-5-2/h40H,4-39H2,1-3H3 |
Clave InChI |
MIWNOASYIUXTRD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


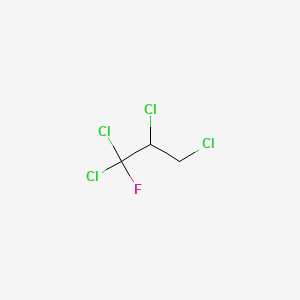


![1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene](/img/structure/B15289810.png)
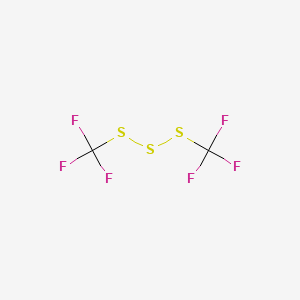

![1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15289836.png)
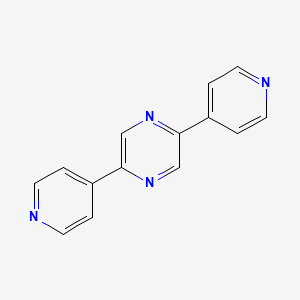
![benzyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B15289844.png)
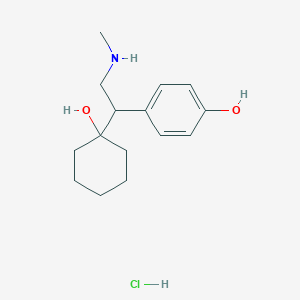

![5-(hydroxymethyl)-2-methyl-4-{(E)-[(4-methylphenyl)imino]methyl}pyridin-3-ol](/img/structure/B15289862.png)
